molecular formula C19H21N5O3S2 B2497226 N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223988-82-6

N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2497226
CAS RN: 1223988-82-6
M. Wt: 431.53
InChI Key: ZVURHCYNWANYQR-UHFFFAOYSA-N
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Description

The compound under discussion is part of a broader category of chemical entities designed for exploring biological activities and understanding chemical properties. It belongs to a class of compounds known for their potential in pharmacological and material science applications due to their unique molecular structures and reactivity profiles.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate. This process often aims to attach different functional groups to the pyrimidine ring or similar core structures to achieve desired biological activities or chemical properties. For instance, Al-Sanea et al. (2020) described a five-step synthesis process for creating anticancer agents by attaching different aryloxy groups to the pyrimidine ring, showcasing the complexity and precision required in chemical synthesis in this domain (Al-Sanea et al., 2020).

Molecular Structure Analysis

The crystal structures of compounds similar to the one have been determined, revealing insights into their molecular configuration. For example, Galushchinskiy et al. (2017) studied the crystal structures of (oxothiazolidin-2-ylidene)acetamides, which share structural similarities with the target compound, providing a basis for understanding how molecular structure influences chemical behavior and interaction (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

Compounds in this category participate in a variety of chemical reactions, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Branch et al. (1993) describe the synthesis and antibacterial activity of beta-lactamase stable cephalosporins, highlighting the chemical reactivity and potential utility of these compounds in medical applications (Branch et al., 1993).

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide and its derivatives have been synthesized and explored for various medicinal applications. The compounds have shown potential as anti-inflammatory, analgesic agents, and cyclooxygenase inhibitors. These compounds have displayed significant inhibition on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential in the treatment of inflammatory conditions (Abu‐Hashem et al., 2020).

Anticancer Research

Certain derivatives of this chemical structure have been investigated for their anticancer properties. For instance, 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives showed cancer cell growth inhibition against multiple cancer cell lines, signifying the potential of these compounds in cancer treatment (Al-Sanea et al., 2020).

Structural Analysis and Crystallography

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been studied to understand the chemical and physical properties of these compounds. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including medicinal chemistry (Galushchinskiy et al., 2017).

Antibacterial and Antioxidant Properties

New derivatives containing this chemical structure have been synthesized and tested for their antibacterial and antioxidant activities. Some compounds showed significant activity against bacterial strains like E. coli, S. aureus, and B. subtilis, as well as notable antioxidant properties, indicating their potential use in treating bacterial infections and as antioxidant agents (Hamdi et al., 2012).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-12-3-4-14(27-2)13(9-12)21-15(25)10-24-11-20-17-16(18(24)26)29-19(22-17)23-5-7-28-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVURHCYNWANYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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